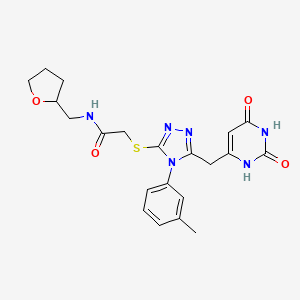
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H24N6O4S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its antimicrobial, antifungal, and anticancer properties.
Molecular Composition
The compound consists of several key functional groups:
- Tetrahydropyrimidine : A six-membered ring containing nitrogen, contributing to its biological activity.
- Triazole : A five-membered ring that enhances the compound's interaction with biological targets.
- Thioether linkage : This feature may influence the compound's reactivity and biological interactions.
Molecular Formula
The molecular formula for this compound is C19H24N6O3S, indicating a complex structure with multiple nitrogen and oxygen atoms which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, similar to the compound . Triazoles have been reported to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : Triazole derivatives demonstrated moderate to good activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, while showing limited effectiveness against Gram-positive strains like Staphylococcus aureus .
| Compound Type | Target Bacteria | Activity Level |
|---|---|---|
| Triazole | E. coli | Moderate |
| Triazole | Pseudomonas aeruginosa | Good |
| Triazole | Staphylococcus aureus | Limited |
Antifungal Activity
The antifungal properties of similar triazole compounds have also been documented. Compounds containing triazole rings have shown effectiveness against various fungi:
- In Vitro Studies : The antifungal activity was assessed using the agar diffusion method against Candida albicans and other fungal strains. Notably, some derivatives exhibited strong inhibition zones indicating potent antifungal activity .
| Compound Type | Target Fungi | Inhibition Zone (mm) |
|---|---|---|
| Triazole | Candida albicans | 20 |
| Triazole | Aspergillus flavus | 19 |
Anticancer Activity
Emerging research suggests that compounds with similar structural features may possess anticancer properties. The presence of multiple nitrogen atoms in the heterocyclic rings is often associated with enhanced interaction with DNA or RNA:
- Mechanism of Action : Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, potentially making them candidates for further development in cancer therapeutics .
Case Studies
- Antimicrobial Screening : A study evaluated a series of triazole derivatives for their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that certain modifications to the triazole ring significantly improved antibacterial activity .
- Antifungal Efficacy : Research on a related series of compounds showed promising results against fungal pathogens, suggesting that structural variations could lead to enhanced antifungal properties .
- Cancer Cell Line Studies : Investigations into the cytotoxic effects of similar compounds on various cancer cell lines revealed significant growth inhibition, warranting further exploration into their mechanisms of action .
Properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-13-4-2-5-15(8-13)27-17(9-14-10-18(28)24-20(30)23-14)25-26-21(27)32-12-19(29)22-11-16-6-3-7-31-16/h2,4-5,8,10,16H,3,6-7,9,11-12H2,1H3,(H,22,29)(H2,23,24,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQRRVKNOCOIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCC3CCCO3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














